Bienvenue dans la boutique en ligne BenchChem!

N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide

Evidence Gap Analysis Comparator Deficiency Procurement Risk

N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide (CAS 1091041-80-3) is a synthetic small molecule (MF: C18H25NO2, MW: 287.4 g/mol). It is formally classified as a cyclopentanecarboxamide derivative, a class explored in patent literature for fatty acid synthase (FASN) inhibition, though the specific biological activity of this compound remains unreported in peer-reviewed or patent sources.

Molecular Formula C18H25NO2
Molecular Weight 287.4 g/mol
CAS No. 1091041-80-3
Cat. No. B6561578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide
CAS1091041-80-3
Molecular FormulaC18H25NO2
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
InChIInChI=1S/C18H25NO2/c20-17(15-6-4-5-7-15)19-14-18(10-12-21-13-11-18)16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2,(H,19,20)
InChIKeyRKECVSUXVBWFKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Phenyloxan-4-yl)methyl]cyclopentanecarboxamide (CAS 1091041-80-3): Procurement-Relevant Identity Profile


N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide (CAS 1091041-80-3) is a synthetic small molecule (MF: C18H25NO2, MW: 287.4 g/mol) . It is formally classified as a cyclopentanecarboxamide derivative, a class explored in patent literature for fatty acid synthase (FASN) inhibition, though the specific biological activity of this compound remains unreported in peer-reviewed or patent sources [1]. Its core structure features a cyclopentanecarboxamide moiety linked via a methylene bridge to a 4-phenyltetrahydro-2H-pyran (phenyloxane) ring.

Why N-[(4-Phenyloxan-4-yl)methyl]cyclopentanecarboxamide Cannot Be Assumed Interchangeable with Close Analogs


No evidence exists to support the interchangeability of N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide with its closest available analogs, such as N-[(4-phenyloxan-4-yl)methyl]acetamide (PDB ligand JHS) [1] or 1-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]cyclopentane-1-carboxamide . The cyclopentanecarboxamide moiety introduces distinct steric bulk, lipophilicity, and hydrogen-bonding potential compared to the acetamide group, which can lead to profound differences in target binding kinetics, selectivity, and metabolic stability. Without comparative pharmacological or physicochemical profiling, generic substitution is scientifically unjustified and poses a risk of unpredictable experimental outcomes.

Quantitative Differentiation Evidence for N-[(4-Phenyloxan-4-yl)methyl]cyclopentanecarboxamide: A Critical Void


Absence of Head-to-Head Performance Data Against Structurally Proximal Analogs

A systematic search of PubChem, ChEMBL, BindingDB, the Protein Data Bank, and Google Patents returned zero quantitative assay results for N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide. Its closest crystallographically characterized analog, N-[(4-phenyloxan-4-yl)methyl]acetamide (JHS), has been co-crystallized with PTP1B, T. cruzi FPPS, and the SARS-CoV-2 Nsp3 macrodomain [1], but no affinity values (Ki, Kd, IC50) are reported for the target compound in any of these systems. Consequently, no direct head-to-head comparison, cross-study comparable, or robust class-level inference can be constructed. This evidence item confirms a data void rather than presenting a differentiation claim.

Evidence Gap Analysis Comparator Deficiency Procurement Risk

Potential Application Scenarios for N-[(4-Phenyloxan-4-yl)methyl]cyclopentanecarboxamide Based on Structural Context


Fragment Elaboration in Drug Discovery Campaigns

Given its structural relationship to the fragment hit N-[(4-phenyloxan-4-yl)methyl]acetamide (JHS), which binds to multiple protein targets in crystallographic screens , the compound could serve as a larger, more lipophilic elaboration for fragment-growing strategies. However, the absence of any reported potency or selectivity data means this scenario is purely hypothetical and should be approached only if the user has the resources for extensive in-house profiling.

FASN Inhibitor Tool Compound Development

The cyclopentanecarboxamide scaffold is claimed in patent literature as a fatty acid synthase (FASN) inhibitor chemotype [1]. The target compound could theoretically be employed as a tool for exploring FASN inhibition, but this application is entirely speculative as the compound is not explicitly disclosed in the patent and no IC50 values are available for any FASN assay.

Analytical Reference Standard for Forensic or Metabolomic Studies

The unique combination of a cyclopentanecarboxamide and a phenyloxane moiety gives this compound a distinct molecular fingerprint (exact mass, fragmentation pattern) that could be useful as a reference standard in mass-spectrometry-based workflows . This application is independent of biological potency and relies solely on its verified chemical identity and purity.

Quote Request

Request a Quote for N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.